2-(4-chlorophenoxy)-2-methyl-N-[4-(propan-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-[4-(propan-2-yl)phenyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[4-(propan-2-yl)phenyl]propanamide typically involves the reaction of 4-chlorophenol with 2-methyl-2-propanol in the presence of a base to form the intermediate 2-(4-chlorophenoxy)-2-methylpropanol. This intermediate is then reacted with 4-isopropylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-[4-(propan-2-yl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-[4-(propan-2-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[4-(propan-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A broad-spectrum fungicide with a similar chlorophenoxy group.
Fenofibric acid: Contains a chlorophenoxy group and is used as a lipid-lowering agent.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-[4-(propan-2-yl)phenyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenoxy group and a propanamide group makes it versatile for various applications in different fields.
Properties
Molecular Formula |
C19H22ClNO2 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C19H22ClNO2/c1-13(2)14-5-9-16(10-6-14)21-18(22)19(3,4)23-17-11-7-15(20)8-12-17/h5-13H,1-4H3,(H,21,22) |
InChI Key |
UHGWVLLFUBGUSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.